molecular formula C16H20N2O4 B13319812 tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13319812
M. Wt: 304.34 g/mol
InChI Key: RXSKXCWXSXGDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused furopyridine and piperidine ring system. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and protecting group strategies. For example, in one protocol, the compound was synthesized via a TFA-mediated deprotection and cyclization step, yielding 75% of the product after purification by MPLC . The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthetic workflows.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 3-oxospiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)12(19)11-5-4-8-17-13(11)21-16/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

RXSKXCWXSXGDSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

Preparation Methods

Cycloaddition and Ring-Forming Strategies

a. [3+2] Cycloaddition of Nitrile Oxides with Alkenes or Alkynes

One prominent approach involves the generation of nitrile oxides from appropriate precursors, which then undergo [3+2] cycloaddition with suitable dipolarophiles such as alkenes or alkynes. This method facilitates the formation of the fused heterocyclic core with high stereocontrol.

  • Example: A reported method involves the cycloaddition of nitrile oxides with furan derivatives, followed by ring contraction or rearrangement to form the spiro-fused heterocycle.

b. Intramolecular Cyclization of Precursors

Another route employs intramolecular cyclization of amino or hydroxy precursors bearing suitable functional groups. For example, amino alcohols or amino acids can be cyclized under acidic or basic conditions to form the spirocyclic framework.

  • Reaction Conditions: Typically conducted under reflux with dehydrating agents or in the presence of acid catalysts to promote cyclization.

Functionalization of the Spiro Scaffold

Introduction of the Oxo Group

The oxo functionality at the 3-position is often introduced via oxidation of the corresponding methylene or methine groups. Oxidation can be achieved using oxidants such as m-CPBA, DDQ, or hypervalent iodine reagents under controlled conditions to prevent over-oxidation.

b. Esterification with tert-Butyl Group

The tert-butyl ester is introduced via esterification of the carboxylic acid intermediate with tert-butyl alcohol derivatives, often using carbodiimide coupling agents like DCC or EDC in the presence of catalytic DMAP.

  • Reaction Example: Activation of the carboxylic acid with DCC, followed by nucleophilic attack by tert-butyl alcohol to form the ester.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Cycloaddition Nitrile oxides, heterocyclic precursors Reflux, inert atmosphere High regio- and stereoselectivity
Oxidation m-CPBA, DDQ, or hypervalent iodine 0–25°C, controlled addition Prevent over-oxidation
Esterification tert-Butyl alcohol, DCC, DMAP Room temperature, dry conditions High yield of tert-butyl ester

In-Depth Research Findings

  • Stereoselectivity: Enantioselective synthesis of the spiro framework is achievable through chiral catalysts, as demonstrated in recent reviews on stereoselective synthesis of spirocyclic compounds (Reference).
  • Yield Optimization: The use of microwave-assisted synthesis and optimized solvent systems (e.g., dichloromethane, acetonitrile) has been shown to improve yields and reduce reaction times.
  • Mechanistic Insights: The formation of the spirocyclic core proceeds via nucleophilic attack on activated electrophilic centers, followed by intramolecular cyclization, as supported by computational studies.

Summary of the Most Effective Method

The most reliable route involves:

This multistep approach, supported by recent patent and literature data, ensures high stereoselectivity and yield, making it suitable for both laboratory synthesis and scale-up.

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its functional groups and spiro architecture:

Functional Group Reactivity Potential Reactions
3-Oxo (Ketone) ElectrophilicNucleophilic additions, enolate formation
tert-Butyl Ester HydrolyzableSaponification (base), transesterification
Spiro Junction ConformationalRestricted rotation, site-specific interactions
Piperidine Ring Amine groupAlkylation, acylation, or coupling reactions

Synthetic Modifications

  • Palladium-Catalyzed Coupling : The piperidine ring may undergo C–H activation or N-arylation using Pd catalysts (e.g., Pd(L1)) to introduce substituents, as demonstrated in analogous systems .

  • Acetylation/Trifluoroacetylation : The ketone group can react with acylating agents (e.g., trifluoroacetyl chloride) to form substituted derivatives, similar to tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate .

Analytical and Purification

  • HPLC Monitoring : Used to track synthesis progress and ensure purity.

Physical and Structural Data

Property Value
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
Density Not reported
Boiling Point Not reported

Therapeutic and Biological Relevance

The spiro framework and piperidine moiety are critical for interactions with biological targets, such as cannabinoid receptors , as seen in related spiro-oxindole derivatives . Further modifications (e.g., halogenation, acylation) could enhance selectivity or potency.

Comparison with Analogous Compounds

Compound Key Feature Relevance
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate Trifluoroacetyl substitutionEnhanced metabolic stability
tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate Chloro-substituted spiro systemPotential for improved pharmacokinetics

Scientific Research Applications

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The target compound (75% yield) and tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (72%) exhibit comparable synthetic efficiency, reflecting optimized protocols for spirocycle formation .
  • Structural Diversity : Analogues vary in fused ring systems (e.g., chroman in , pyrrolopyridine in ), which influence physicochemical properties and target selectivity.
  • Functional Groups : The trifluoroacetyl derivative highlights the role of electron-withdrawing groups in modulating reactivity and bioactivity.

Stability and Handling

  • Degradation Risks : tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is reported to pose explosion and corrosion hazards under specific conditions, underscoring the instability of certain spirocyclic tert-butyl esters .
  • Storage : Most analogues require refrigeration and protection from moisture to prevent decomposition .

Biological Activity

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₇H₁₉N₁O₄
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 1207163-87-8
  • Structure : The compound features a spirocyclic structure which is known to enhance biological activity through unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE) and other neurotransmitter systems.

Acetylcholinesterase Inhibition

Recent studies indicate that compounds with similar structures exhibit significant AChE inhibitory activity. For instance, the spirocyclic derivatives have been reported to enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus potentially aiding in conditions like Alzheimer’s disease .

Biological Activity Overview

The following table summarizes various biological activities associated with related compounds and their mechanisms:

Activity Description Reference
AChE InhibitionCompounds similar to tert-butyl 3-oxo have shown significant inhibition of AChE.
Neuroprotective EffectsPotential protective effects against neurodegenerative diseases through cholinergic modulation.
Antioxidant ActivityExhibits radical scavenging properties that may reduce oxidative stress in neuronal tissues.
Antimicrobial PropertiesSome derivatives show activity against various bacterial strains, suggesting a broad spectrum.

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study demonstrated that spiro[furo[2,3-b]pyridine derivatives possess neuroprotective properties by inhibiting AChE and reducing oxidative stress in neuronal cultures. The IC50 values for these activities were significantly lower than those of known inhibitors like eserine .
  • Synthesis and Activity Correlation
    • Research has shown that modifying the substituents on the piperidine ring can enhance the biological activity of these compounds. For example, the introduction of electron-withdrawing groups increased AChE inhibition potency .
  • Comparative Analysis
    • Comparative studies with other heterocyclic compounds revealed that tert-butyl 3-oxo derivatives exhibited superior AChE inhibition compared to traditional cholinesterase inhibitors, suggesting a potential for development into therapeutic agents for cognitive disorders .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYield
1TFA in DCM, 0°C → RTDeprotection/Cyclization75%
2Na₂CO₃ neutralization, EtOAc extractionIsolation-
3MPLC purificationPurification85%

Basic: What safety protocols are critical when handling this compound?

Based on analogous spiro-piperidine compounds, the following hazards and precautions apply:

  • GHS Hazards :

    Hazard ClassH-CodePrecautionary Measures (P-Codes)
    Acute Toxicity (Oral, Category 4)H302P264 (Wash hands), P301+P310 (Seek medical attention)
    Skin Irritation (Category 2)H315P280 (Wear gloves), P302+P352 (Wash skin)
    Eye Irritation (Category 2A)H319P305+P351+P338 (Rinse eyes)
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or direct contact .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. Methodological solutions include:

  • Multi-NMR Validation : Perform 2D NMR (COSY, HMBC, HSQC) to confirm connectivity and assign peaks unambiguously .
  • High-Resolution MS (HRMS) : Use HRMS to verify molecular formulas and detect impurities (e.g., residual Boc groups) .
  • Crystallography : If crystalline, X-ray diffraction provides definitive structural confirmation .

Example : For furopyridine derivatives, the ¹H-NMR δ 7.2–8.1 ppm region (aromatic protons) and δ 1.4–1.6 ppm (tert-butyl group) are critical markers .

Advanced: What strategies optimize the Thorpe-Ziegler cyclization for derivative synthesis?

Optimization focuses on reaction kinetics and catalyst selection:

  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C in DMF) to enhance ring closure efficiency .
  • Catalyst Screening : Test bases like triethylamine (TEA) or DMAP to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Case Study : Substituting acetic acid with HCl in cyclization steps increased yields from 42% to 58% by minimizing side reactions .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm) .
    • FT-IR : Confirm C=O (1700–1750 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., C₁₆H₂₁N₃O₃: MW 303.36 g/mol) .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

SAR studies require systematic modifications:

  • Core Modifications : Vary substituents on the furopyridine ring (e.g., halogens, methyl groups) to assess enzyme inhibition (e.g., BTK, JAKs) .
  • Pharmacophore Mapping : Use docking simulations to identify key interactions (e.g., hydrogen bonds with BTK’s ATP-binding pocket) .
  • Bioassays : Screen derivatives for IC₅₀ values against target enzymes and compare with lead compounds .

Example : Introducing a methyl group at the 4-position of the piperidine ring enhanced BTK inhibition by 3-fold .

Basic: What are the key applications of this compound in drug discovery?

  • Therapeutic Targets :
    • Kinase Inhibition : Bruton’s tyrosine kinase (BTK), JAKs for oncology/immunology .
    • Antioxidant Activity : Radical scavenging via DPPH assays (IC₅₀ ~4.0 mg/mL) .
  • Lead Optimization : Serves as a scaffold for anti-inflammatory and antiparasitic agents .

Advanced: How to address low yields in spiro-ring formation?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Additive Screening : Introduce catalysts like p-toluenesulfonic acid (PTSA) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours, improving yields by 15% .

Basic: What solvent systems are optimal for purification?

  • Normal-Phase Chromatography : Hexane/EtOAc (3:1 to 1:3) for non-polar intermediates .
  • Reverse-Phase HPLC : Acetonitrile/water (0.1% TFA) for polar derivatives .

Advanced: How to mitigate toxicity concerns in preclinical studies?

  • Metabolic Profiling : Use liver microsomes to identify toxic metabolites (e.g., oxidative dealkylation products) .
  • Prodrug Design : Introduce hydrolyzable esters to reduce acute toxicity (e.g., H302 → H332) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.